2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide
Overview
Description
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetamidophenoxy group and a dimethylphenylacetamide moiety, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound “2-[3-(acetylamino)phenoxy]-N-(3,4-dimethylphenyl)acetamide” is Plasmepsin-2 , a protein found in the malaria-causing parasite Plasmodium falciparum . Plasmepsin-2 plays a crucial role in the parasite’s lifecycle, particularly in the degradation of hemoglobin, which is vital for the parasite’s survival .
Mode of Action
This inhibition could disrupt the parasite’s lifecycle, preventing it from proliferating and causing disease .
Biochemical Pathways
Given its target, it likely impacts the hemoglobin degradation pathway withinPlasmodium falciparum . By inhibiting Plasmepsin-2, the compound could disrupt this pathway, affecting the parasite’s ability to survive and reproduce .
Result of Action
Given its potential inhibitory effect on plasmepsin-2, it could lead to the disruption ofPlasmodium falciparum’s lifecycle . This could result in a decrease in the parasite’s ability to proliferate and cause disease .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its target . .
Preparation Methods
The synthesis of 2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves a multi-step process. The initial step often includes the preparation of 3-acetamidophenol, which is then reacted with 2-chloro-N-(3,4-dimethylphenyl)acetamide under specific conditions to yield the desired compound. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include alkyl halides and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide can be compared with other similar compounds, such as:
2-(3-acetamidophenoxy)-N-(4-methylphenyl)acetamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-(4-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide: This compound differs in the position of the acetamidophenoxy group
Properties
IUPAC Name |
2-(3-acetamidophenoxy)-N-(3,4-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-16(9-13(12)2)20-18(22)11-23-17-6-4-5-15(10-17)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZSWCPJYSGLDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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